molecular formula C12H11NO3S B078410 Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate CAS No. 13950-67-9

Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate

Cat. No.: B078410
CAS No.: 13950-67-9
M. Wt: 249.29 g/mol
InChI Key: KUVOQWRTXPCJOZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a phenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring with a phenyl group and an ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13950-67-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-oxo-4-phenyl-3H-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)10-9(13-12(15)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)

InChI Key

KUVOQWRTXPCJOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20.0 g (0.105 mole) of ethyl β-amino-cinnamate in 40 ml. of chlorobenzene under ice cooling was added a solution of 11.6 g (0.112 mole) of chorocarbonylsulfenyl chloride in 10 ml. of chlorobenzene. The reaction mixture was heated at 110° C. for 2 hours, cooled to triturated with petroleum ether. The precipitate was heated with hot benzene, cooled and filtered to give 14.4 g (55%) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate as yellow needles. A mixture of 3.0 g (0.012 mole) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate and 14 ml. of phosphorus oxychloride was held at reflux for 24 hours and cooled. The reaction mixture was poured into ice water. The solid precipitate was extracted into ether. The ether solution was dried and concentrated under reduced pressure. The residue was recrystallized from hexane to give 2.2 g (68%) of ethyl 2-chloro-4-phenyl-5-thiazolecarboxylate, m.p. 56°-57° C.
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11.6 g
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